1-[(3-Bromo-5-fluorophenyl)methyl]azetidine
Description
1-[(3-Bromo-5-fluorophenyl)methyl]azetidine derivatives are a class of nitrogen-containing heterocyclic compounds with a four-membered azetidine ring substituted by a bromo- and fluoro-functionalized benzyl group. A representative example is 1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine (CAS: 303084-63-1), which has a molecular formula of C₁₁H₁₃BrFNO and a molecular weight of 274.14 g/mol . The methoxy group on the azetidine ring may improve metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZATVYZETCYYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with azetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-[(3-Bromo-5-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-[(3-Bromo-5-fluorophenyl)methyl]azetidine is studied for its potential as a drug candidate due to its promising pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values are still under investigation but indicate potential effectiveness in treating infections.
- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in several cancer cell lines. For instance, studies have indicated effective cytotoxicity against prostate (PC-3) and colon (HCT-116) cancer cell lines, with reported IC50 values suggesting it may serve as a basis for developing new anticancer therapies .
2. Materials Science
The compound is explored for its utility in synthesizing novel polymers and materials with unique properties. Its structural characteristics allow it to participate in various polymerization reactions, leading to advanced materials suitable for applications in electronics and coatings.
3. Biological Research
In biological studies, this compound serves as a tool for investigating the interactions of azetidine derivatives with biological targets such as enzymes and receptors. This research can provide insights into the compound's mechanism of action and its potential therapeutic applications .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against a panel of bacterial strains, demonstrating significant inhibition at varying concentrations. Further research is needed to establish detailed MIC values and mechanisms involved.
- Anticancer Research : In vitro studies have shown that the compound inhibits the proliferation of prostate and colon cancer cells. One study reported IC50 values indicating effective cytotoxicity, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites, while the 3-bromo-5-fluorophenyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The 3-bromo-5-fluoro substitution (as in the target compound) creates a meta-dihalogenated phenyl group, which may enhance steric hindrance and electronic effects compared to ortho- or para-substituted analogs (e.g., 4-Br-2-F or 4-Br-3-F derivatives) .
- Azetidine Substitution : The 3-methoxy group increases molecular weight and polarity compared to unsubstituted azetidine (e.g., 1-[(4-Bromo-3-fluorophenyl)methyl]azetidine) or amine-substituted analogs (e.g., azetidin-3-amine) .
Physicochemical and Pharmacological Implications
- Boiling Point and Density : Precursors like (3-bromo-5-fluorophenyl)methanamine (CAS: 1094555-68-6) exhibit a boiling point of 241°C and density of 1.571 g/cm³ , suggesting high thermal stability . Derivatives with methoxy groups (e.g., 3-OCH₃) may exhibit improved solubility in polar solvents compared to halogen-only analogs.
- Biological Activity : Azetidine derivatives are explored as kinase inhibitors (e.g., JAK inhibitors), where substituents like methoxy or carboxylate groups (e.g., Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate HCl) enhance binding affinity or metabolic stability .
Biological Activity
1-[(3-Bromo-5-fluorophenyl)methyl]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing various studies, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound consists of an azetidine ring substituted with a brominated and fluorinated phenyl group. The presence of these halogen atoms can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds with similar structures showed notable inhibition against various bacterial strains, suggesting a potential for this compound to act as a lead in developing new antibiotics .
| Microorganism | Inhibition Concentration (ID50) |
|---|---|
| E. coli | 1 x 10^(-7) M |
| S. faecium | 9 x 10^(-8) M |
The rapid hydrolysis of the compound in growth media was identified as a crucial factor influencing its biological effectiveness .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of azetidine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated IC50 values in the micromolar range against breast and colon cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 (Breast Cancer) | 0.87 |
| HCT-116 (Colon Cancer) | 0.80 |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The brominated phenyl group is believed to engage in halogen bonding, while the azetidine moiety can form hydrogen bonds with biological macromolecules, modulating their activity.
Case Studies
Several studies have explored the biological activity of azetidine derivatives:
- Antimicrobial Studies : A compound similar to this compound was tested against multiple bacterial strains, showing effective inhibition rates that suggest its potential as an antibiotic agent.
- Anticancer Evaluations : In a comparative study, various azetidine derivatives were evaluated for their cytotoxicity against a panel of cancer cell lines, revealing that certain substitutions significantly enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
